molecular formula C11H11ClN2O B5145714 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride CAS No. 87266-36-2

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride

Cat. No.: B5145714
CAS No.: 87266-36-2
M. Wt: 222.67 g/mol
InChI Key: FVPNDPKJTINCRY-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is a chemical compound that features an imidazole ring attached to a phenyl group via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride typically involves the cyclization of amido-nitriles to form the imidazole ring. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine, chlorine, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(1H-imidazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a ketone.

    2-(1H-imidazol-1-yl)-1-(4-methylphenyl)ethanone: Similar structure but with a methyl-substituted phenyl group.

    2-(1H-imidazol-1-yl)-1-(4-chlorophenyl)ethanone: Similar structure but with a chloro-substituted phenyl group.

Uniqueness

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is unique due to its specific combination of an imidazole ring and a phenyl group linked by an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

87266-36-2

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenylethanone;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H

InChI Key

FVPNDPKJTINCRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CNC=C2.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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